molecular formula C19H23N3O5S B13824732 propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

Katalognummer: B13824732
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: UNVSUFWPBRZLPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD09057677 is a chemical compound with unique properties that have garnered attention in various scientific fields It is known for its potential applications in chemistry, biology, medicine, and industry

Vorbereitungsmethoden

The preparation of MFCD09057677 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the desired chemical transformations. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods can vary depending on the desired application and the available resources .

Analyse Chemischer Reaktionen

MFCD09057677 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .

Wissenschaftliche Forschungsanwendungen

MFCD09057677 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and molecular pathways. In medicine, MFCD09057677 is being explored for its potential therapeutic applications, including its role in drug development. Additionally, it has industrial applications, such as in the production of specialized materials and chemicals .

Wirkmechanismus

The mechanism of action of MFCD09057677 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in different fields .

Vergleich Mit ähnlichen Verbindungen

MFCD09057677 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but MFCD09057677 may exhibit distinct characteristics that make it particularly useful for certain applications. Some similar compounds include those with comparable molecular structures or functional groups .

Eigenschaften

Molekularformel

C19H23N3O5S

Molekulargewicht

405.5 g/mol

IUPAC-Name

propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H23N3O5S/c1-11(2)27-18(26)13-4-6-14(7-5-13)21-16(24)10-28-19-20-12(3)15(8-9-23)17(25)22-19/h4-7,11,23H,8-10H2,1-3H3,(H,21,24)(H,20,22,25)

InChI-Schlüssel

UNVSUFWPBRZLPE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC(C)C)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.